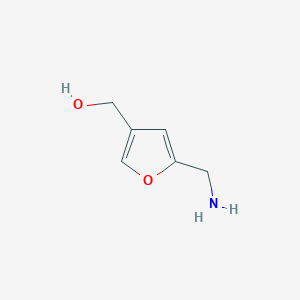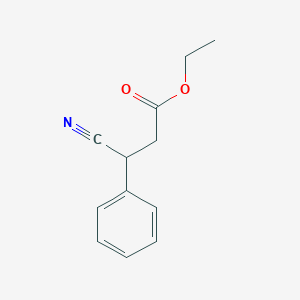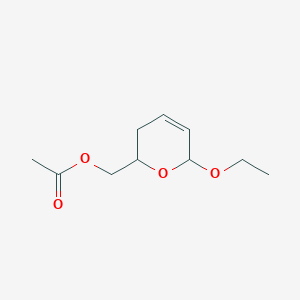
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate, also known as EDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be used as a building block to synthesize various pyran derivatives with diverse functional groups. In material science, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be used as a monomer to synthesize polymeric materials with unique properties, such as high thermal stability and optical transparency. In medicinal chemistry, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been studied for its potential anti-inflammatory, antioxidant, and antitumor activities.
Mecanismo De Acción
The mechanism of action of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can also scavenge reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has also been shown to protect cells from oxidative stress-induced damage by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In vivo studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can reduce the severity of inflammation and tissue damage in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has several advantages for lab experiments, including its simple synthesis method, low cost, and high stability. However, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate also has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain applications. Additionally, the mechanism of action of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate. One direction is to study the structure-activity relationship of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives to identify compounds with improved activity and selectivity. Another direction is to investigate the potential applications of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives in drug discovery, particularly for the treatment of inflammatory diseases and cancer. Additionally, the development of new synthetic methods for (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives could enable the synthesis of novel compounds with unique properties and applications.
Métodos De Síntesis
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be synthesized using a simple one-pot reaction between ethyl acetoacetate and paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a Knoevenagel condensation followed by a cyclization reaction to form (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate. The yield of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.
Propiedades
Número CAS |
115182-01-9 |
|---|---|
Nombre del producto |
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(6-ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-3-12-10-6-4-5-9(14-10)7-13-8(2)11/h4,6,9-10H,3,5,7H2,1-2H3 |
Clave InChI |
BDYVCFSLROQZOU-UHFFFAOYSA-N |
SMILES |
CCOC1C=CCC(O1)COC(=O)C |
SMILES canónico |
CCOC1C=CCC(O1)COC(=O)C |
Sinónimos |
2H-Pyran-2-methanol,6-ethoxy-3,6-dihydro-,acetate,(2S-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







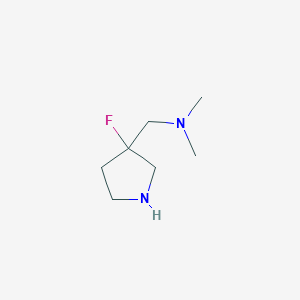
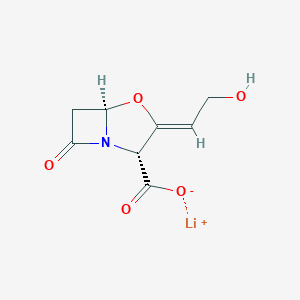

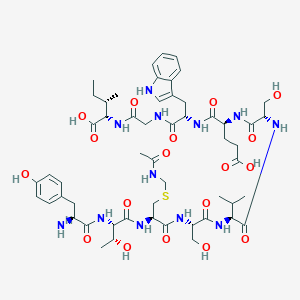
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)
![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)
